Protorubradirin

Natural Product Chemistry Antibiotic Biosynthesis Analytical Method Development

Research on ansamycin biosynthesis or acid-labile C-nitroso-sugar pharmacology is compromised by the common Rubradirin artifact. Protorubradirin is the authentic, light-sensitive native metabolite from Streptomyces achromogenes var. rubradiris. - **Core Value:** True nitroso pharmacophore; Rubradirin is a photo-oxidation byproduct. - **Distinct Bioactivity:** HIV-1 reverse transcriptase inhibition & potent anti-Gram-positive action (including resistant strains). - **Critical Note:** Significantly lower oral bioavailability vs. Rubradirin - ideal for parenteral formulation or acid-decomposition studies.

Molecular Formula C48H46N4O20
Molecular Weight 998.9 g/mol
Cat. No. B15565837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtorubradirin
Molecular FormulaC48H46N4O20
Molecular Weight998.9 g/mol
Structural Identifiers
InChIInChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11-
InChIKeyGBZJIWQNTNUYGZ-BOPFTXTBSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protorubradirin: A C-Nitroso-Sugar Ansamycin Antibiotic for Research Procurement


Protorubradirin is an ansamycin-class antibiotic produced by the actinomycete *Streptomyces achromogenes* var. *rubradiris*. It is characterized by a rare C-nitroso-sugar moiety, which distinguishes it from its closely related analog and photo-oxidation product, rubradirin [1]. Both compounds share a complex ansa-bridged naphthoquinone core, but protorubradirin's unique nitroso group confers distinct physicochemical and, potentially, biological properties that are of significant interest in antimicrobial resistance and antiviral research [2].

Authentic metabolite: Genuine fermentation product; Rubradirin is its photo-oxidation artifact
Light-sensitive workflow: Requires dark isolation and handling to preserve C-nitroso-sugar moiety
Research context: Natural product biosynthesis, ribosomal initiation, and antimicrobial screening studies

Protorubradirin Instability and Invalid Substitution


Protorubradirin's defining C-nitroso-sugar is chemically labile and undergoes rapid photo-oxidation to form rubradirin, a compound with a distinct C-nitro-sugar [1]. This interconversion is not merely a structural curiosity; it presents a significant challenge to generic substitution. The two compounds are not chemically equivalent, and their ratios can vary based on handling and storage conditions, directly impacting experimental reproducibility [1]. Furthermore, while rubradirin is a known inhibitor of bacterial protein synthesis initiation, the impact of the nitroso-to-nitro conversion on this mechanism, or on other activities like HIV reverse transcriptase inhibition reported for protorubradirin, is not fully elucidated, meaning potency and selectivity can shift unpredictably if proper isolation and handling protocols are not strictly followed [1][2].

Risk 1 Rubradirin is a photo-oxidation artifact lacking the C-nitroso group; substitution may alter stability, bioactivity, and target engagement.
Risk 2 Other ansamycins (e.g., rifamycins) target RNA polymerase; the rubradirin class may inhibit ribosomal initiation instead, creating mechanism mismatch.
Risk 3 Acid-labile C-nitroso sugar may reduce oral exposure; direct substitution in oral models without route-of-administration review may confound results.

Protorubradirin: Differential Bioactivity and Authenticity Evidence


Genuine Fermentation Product vs. Photo-Oxidation Artifact

Protorubradirin is the *bona fide* secondary metabolite produced by *S. achromogenes* var. *rubradiris* when isolated in darkness, whereas rubradirin is an artifact formed upon exposure to light and air [1]. This is a critical distinction for natural product chemists and microbiologists. The use of standard chromatographic methods without light protection will yield a mixture, not pure protorubradirin, which can be confirmed by HPLC analysis showing distinct retention times for the nitroso and nitro forms [1].

Native Metabolite vs. Artifact
Head-to-head
True secondary metabolite; converts to Rubradirin upon light/air exposure
Authenticity identity context
Dark isolation required; reversed-phase chromatography
Natural Product Chemistry Antibiotic Biosynthesis Analytical Method Development

Reduced Oral Bioactivity vs. Rubradirin

In a murine infection model, subcutaneous administration of protorubradirin demonstrated significant *in vivo* efficacy against antibiotic-resistant strains of *Staphylococcus aureus* . This is a key differentiator from many preclinical compounds that show promise *in vitro* but fail to translate *in vivo* due to pharmacokinetic or toxicity limitations. The reported *in vivo* activity provides a concrete rationale for prioritizing protorubradirin in lead optimization programs targeting difficult-to-treat Gram-positive infections.

Oral vs. Subcutaneous Delivery
Cross-study
Reported significantly reduced oral activity vs. Rubradirin; subcutaneous route retains in vivo efficacy
Route-of-administration context
Acid-catalyzed C-nitroso sugar decomposition; mouse S. aureus model
In Vivo Pharmacology Antibacterial Resistance MRSA Research

Ribosomal Initiation Inhibition vs. RNA Polymerase Targeting

A key and often underreported differentiator for protorubradirin is its poor oral bioavailability, likely due to the acid-labile nature of its C-nitroso-sugar moiety in the stomach. The same source that reports its subcutaneous *in vivo* efficacy notes that oral administration may significantly reduce its activity compared to rubradirin . This is a crucial consideration for any project evaluating the compound's translational potential, as it necessitates the development of alternative formulations or prodrug strategies.

Ribosome vs. RNAP Targeting
Class-level
Inhibits ribosomal peptide chain initiation; does not inhibit RNA polymerase
MOA differentiation context
Inferred from rubradirin class data; E. coli ribosomal assay
Pharmacokinetics Drug Delivery Formulation Science

Dual-Target: HIV Reverse Transcriptase and Antibacterial Activity

Protorubradirin exhibits a dual bioactivity profile that is unusual for ansamycin antibiotics. Beyond its antibacterial properties, it has been reported to inhibit HIV-1 reverse transcriptase (RT) *in vitro* [1]. This activity is not a class-level feature of all ansamycins and represents a unique opportunity for exploring new antiviral chemotypes. The lack of quantitative IC50 data in the available literature highlights a significant gap and an opportunity for researchers to generate novel SAR around this scaffold.

Dual-Target Bioactivity
Cross-study
HIV-1 RT inhibition reported; antibacterial activity against S. aureus and Streptococcus
Polypharmacology screening context
s.c. efficacy in antibiotic-resistant S. aureus mouse model
Antiviral Drug Discovery HIV Research Mechanism of Action

Protorubradirin: Research and Industrial Applications


Natural Product Chemistry: Authentic Metabolite Isolation

Protorubradirin is an ideal model compound for developing and validating light-sensitive isolation and analytical protocols for natural products. Researchers can use it to establish rigorous HPLC methods that differentiate the native nitroso metabolite (protorubradirin) from its photo-oxidation artifact (rubradirin), a requirement for accurately quantifying fermentation yields and ensuring purity [1].

Acid-Labile Pharmacophore Studies and Parenteral Delivery

The demonstrated *in vivo* efficacy against antibiotic-resistant *S. aureus* following subcutaneous administration makes protorubradirin a validated starting point for lead optimization programs [1]. Research efforts can focus on medicinal chemistry strategies to improve metabolic stability and develop prodrugs to overcome the known oral bioavailability limitation.

Ribosomal Initiation Inhibition Research

Protorubradirin and its analog rubradirin represent a unique pair of probes to study how a subtle chemical change (nitroso to nitro) impacts biological activity. This is especially relevant given the complex, multi-target mechanism of action of the ansamycin class [1]. Researchers can use these compounds to deconvolute which activities are driven by the core ansa-bridge and which are influenced by the sugar's oxidation state, particularly in the context of bacterial protein synthesis inhibition and HIV RT inhibition [2].

Application
Selection Property
Validation Focus
Native metabolite biosynthesis studies
Authentic metabolite identity
Photo-oxidation artifact differentiation
Acid-labile pharmacophore research
Acid-stability profile review
Parenteral delivery model context
Ribosomal initiation inhibition studies
Translational initiation assay context
RNAP-independent mechanism review
Dual-target polypharmacology screening
Polypharmacology screening context
HIV RT and Gram-positive endpoint context
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